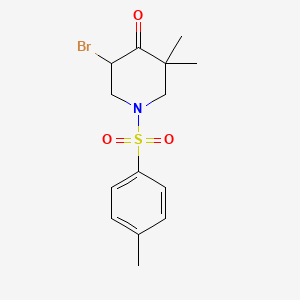

5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one

説明

5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 3rd position, and a tosyl group attached to the nitrogen atom of the piperidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 3,3-dimethylbutan-2-one and an amine.

Bromination: The bromine atom is introduced at the 5th position of the piperidine ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Tosylation: The tosyl group is attached to the nitrogen atom of the piperidine ring using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and solvents such as ethanol or dimethyl sulfoxide.

Reduction: Reducing agents (e.g., sodium borohydride) in solvents such as methanol or tetrahydrofuran.

Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents.

Major Products Formed

Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of oxidized piperidine derivatives.

科学的研究の応用

Synthesis of Bioactive Compounds

One of the primary applications of 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one is in the synthesis of bioactive compounds. Its structure allows it to participate in various chemical reactions that lead to the formation of complex molecules.

Case Study: Synthesis of Heterocycles

- The compound has been used as a precursor in the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals. For instance, its reactivity can be exploited to create novel piperidine derivatives that exhibit biological activity against various diseases, including cancer and bacterial infections .

Catalytic Applications

This compound has also found applications in catalysis. It can act as a catalyst or a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of chemical transformations.

Example: Nickel-Catalyzed Reactions

- In nickel-catalyzed reactions involving alkyl bromides, the compound has shown promise in facilitating reductive coupling processes. This application is particularly valuable in organic synthesis where the formation of new carbon-carbon bonds is desired .

Medicinal Chemistry

The compound's structural features make it a candidate for development as a pharmaceutical agent. Its derivatives have been studied for their potential therapeutic effects.

Research Findings:

- Studies have indicated that modifications to the piperidine ring can lead to compounds with enhanced pharmacological profiles. For example, derivatives of this compound have been evaluated for their anti-inflammatory and analgesic properties .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has potential uses in material science.

Application: Polymer Chemistry

- The compound can be utilized in the design of new polymers with specific functionalities. Its ability to undergo further chemical modifications allows for the creation of materials with tailored properties for applications in coatings, adhesives, and drug delivery systems .

Data Table: Summary of Applications

作用機序

The mechanism of action of 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and tosyl groups can influence its binding affinity and specificity towards these targets.

類似化合物との比較

Similar Compounds

3,3-Dimethyl-1-tosylpiperidin-4-one: Lacks the bromine atom at the 5th position.

5-Bromo-3,3-dimethylpiperidin-4-one: Lacks the tosyl group on the nitrogen atom.

5-Bromo-1-tosylpiperidin-4-one: Lacks the methyl groups at the 3rd position.

Uniqueness

5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one is unique due to the combination of the bromine atom, tosyl group, and methyl groups, which can influence its chemical reactivity and potential applications. The presence of these functional groups allows for diverse chemical modifications and interactions with biological targets.

生物活性

5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a tosyl group, is being investigated for its effects on various biological targets, particularly in the context of cancer treatment and enzyme inhibition.

The molecular formula of this compound is . Its structure includes a piperidine ring substituted with a tosyl group and a bromine atom, which may influence its reactivity and biological interactions.

Research indicates that compounds similar to this compound may act through various mechanisms:

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in cancer progression, such as CYP11A1, which is crucial in steroidogenesis. Inhibitors of CYP11A1 have shown promise in reducing tumor growth in preclinical models of prostate cancer .

- Cell Proliferation : Similar compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. This suggests that this compound may exert similar effects, potentially through modulation of signaling pathways involved in cell survival .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

Several studies have explored the biological activity of piperidine derivatives, including this compound:

- In Vivo Studies : Research involving murine models has shown that compounds with similar structures can significantly inhibit tumor growth. For instance, CYP11A1 inhibitors have been tested in xenograft models demonstrating reduced tumor size and improved survival rates .

- In Vitro Assays : Cell line studies have reported that the compound can affect the viability of various cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Research Findings

Recent findings indicate a growing interest in the pharmacological potential of piperidine derivatives. The following points summarize key insights from the literature:

- Selectivity : Compounds like this compound may offer selectivity for specific cancer types, which is crucial for minimizing side effects while maximizing therapeutic efficacy .

- Synthetic Accessibility : The synthesis of this compound has been optimized for yield and purity, facilitating further research into its biological properties .

特性

IUPAC Name |

5-bromo-3,3-dimethyl-1-(4-methylphenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO3S/c1-10-4-6-11(7-5-10)20(18,19)16-8-12(15)13(17)14(2,3)9-16/h4-7,12H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLJPDCEBNTHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(=O)C(C2)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728758 | |

| Record name | 5-Bromo-3,3-dimethyl-1-(4-methylbenzene-1-sulfonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247885-06-8 | |

| Record name | 5-Bromo-3,3-dimethyl-1-(4-methylbenzene-1-sulfonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。